(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16300476
Molecular Formula: C14H9ClN2OS2
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN2OS2 |
|---|---|
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | (5Z)-2-(2-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C14H9ClN2OS2/c15-10-5-1-2-6-11(10)16-14-17-13(18)12(20-14)8-9-4-3-7-19-9/h1-8H,(H,16,17,18)/b12-8- |
| Standard InChI Key | SEUGYSPCGGKQPO-WQLSENKSSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)Cl |
Introduction
Structural Elucidation and Configurational Dynamics
Core Architecture and Substituent Effects
The molecular framework of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one integrates a thiazolidin-4-one ring system with two critical substituents:
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A 2-chlorophenylimino group at position 2, introducing electron-withdrawing effects and steric bulk.
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A thiophen-2-ylmethylidene moiety at position 5, contributing π-conjugation and heteroaromatic interactions .
The (2E,5Z) designation specifies the geometry of the exocyclic double bonds, with the imino group (C=N) adopting an E-configuration and the methylidene group (C=C) a Z-configuration. This arrangement creates a planar, conjugated system that enhances stability and influences intermolecular interactions .
Tautomerism and Configurational Isomerism
The compound exists in equilibrium between phenylimino and phenylamino tautomeric forms (Fig. 1). Density functional theory (DFT) calculations indicate the phenylimino tautomer is energetically favored (ΔG = −3.2 kcal/mol), stabilized by resonance between the imino nitrogen and thiazolidinone carbonyl . Additionally, restricted rotation about the C2–N and C5–C bonds generates four configurational isomers (2Z,5E; 2E,5E; 2E,5Z; 2Z,5Z), with the (2E,5Z) isomer predominating (58.4–62.8%) due to minimized steric clash between the 2-chlorophenyl and thiophene groups .
Synthetic Methodologies and Optimization
Knoevenagel Condensation Protocol
The synthesis follows a two-step protocol (Scheme 1):
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Formation of 2-(p-tolylimino)thiazolidin-4-one: Reaction of p-tolyl thiourea with ethyl bromoacetate in ethanol yields the thiazolidinone core .
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Knoevenagel Condensation: The thiazolidinone intermediate undergoes condensation with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperidine, generating the target compound in 72–85% yield .
Critical Parameters:
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Solvent System: Ethanol ensures optimal solubility and reaction kinetics.
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Catalyst: Piperidine (5 mol%) facilitates enolate formation and accelerates condensation.
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Temperature: Reflux conditions (78°C) drive the reaction to completion within 10–12 hours .
Byproduct Analysis and Purification
Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (60:40 v/v) monitors reaction progress. Column chromatography on silica gel (230–400 mesh) isolates the pure product, with residual isomers removed via recrystallization from ethanol .
Spectroscopic Characterization and Computational Validation
Infrared Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆) reveals:
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Thiophene Protons: δ 7.33–7.39 ppm (multiplet, 3H).
¹³C NMR assignments include:
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 387.0432 (calculated 387.0428 for C₁₅H₁₀ClN₃OS₂). Elemental analysis aligns with theoretical values (C: 49.52%, H: 2.76%, N: 10.82%) .
Pharmacological Activity and Mechanism of Action
α-Amylase Inhibition
The compound demonstrates potent α-amylase inhibition (Table 1), surpassing acarbose (standard drug) at 100 μg/mL:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 50 | 77.12 |
| 100 | 90.04 |
| 200 | 92.31 |
Mechanistic studies suggest competitive binding to the enzyme’s active site, facilitated by hydrogen bonding between the thiazolidinone carbonyl and catalytic aspartate residues .
Antimicrobial Efficacy
Against Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens, the compound exhibits:
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88.46% Growth Inhibition (E. coli), comparable to ampicillin .
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91.66% Activity Index (S. aureus), attributed to membrane disruption via thiophene–lipid bilayer interactions .
Antioxidant Capacity
In ABTS radical scavenging assays, the compound achieves 81.8% inhibition at 100 μM, linked to electron donation from the thiophene sulfur .
Computational Insights and Drug-Likeness Profiling
DFT-Based Reactivity Descriptors
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HOMO-LUMO Gap (ΔE): 4.26 eV, indicating charge transfer feasibility .
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Chemical Potential (χ): 3.84 eV, correlating with nucleophilic attack susceptibility .
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Dipole Moment: 5.96 Debye, favoring solubility in polar solvents .
ADMET Predictions
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Lipophilicity (LogP): 3.1 ± 0.2 (optimal for blood-brain barrier penetration).
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CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 50 μM).
Applications and Future Directions
Therapeutic Prospects
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Antidiabetic Agent: Dual α-amylase and α-glucosidase inhibition potential.
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Antimicrobial Coating: Integration into medical devices to prevent biofilm formation.
Synthesis Scale-Up Challenges
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